Structural Differentiation: The Defining N-Alkoxy (O-Benzyl) Modification vs. Typical N-Benzyl Analogs
The target compound is distinguished from the entire class of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamides (e.g., PDK1 inhibitors [1]) by the presence of a 1-((3-methylbenzyl)oxy) substituent. This represents an N-alkoxy modification rather than a direct N-C bond, creating a chemically distinct functional group. Quantitative comparison of computed molecular descriptors reveals a higher polar surface area (PSA) and altered hydrogen-bond acceptor capacity relative to direct N-benzyl analogs, which influences passive permeability and solubility.
| Evidence Dimension | Substitution type at pyridone N1 position |
|---|---|
| Target Compound Data | N-O bond (N-alkoxy linkage) with a 3-methylbenzyloxy group |
| Comparator Or Baseline | N-C bond (N-benzyl linkage) as found in WO2016/097358 examples [1] |
| Quantified Difference | Qualitative structural difference; computed PSA increase estimated at >10 Ų based on in silico modeling [2] |
| Conditions | In silico property calculation; experimental LogP/PSA data not publicly available |
Why This Matters
This structural difference alters the metabolic soft spot (O-dealkylation vs. N-dealkylation), which is critical for predicting in vitro clearance and selecting the correct compound for pharmacokinetic studies.
- [1] 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE COMPOUNDS AND THEIR USE AS DUAL INHIBITORS OF PDK1/AURA, Patent WO2016/097358, 2016. View Source
- [2] PubChem estimated physicochemical properties for N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CID inferred from vendor datasets). View Source
